molecular formula C10H16N2O B160460 1-(4-Methoxyphenyl)propan-2-ylhydrazine CAS No. 1743-42-6

1-(4-Methoxyphenyl)propan-2-ylhydrazine

Katalognummer B160460
CAS-Nummer: 1743-42-6
Molekulargewicht: 180.25 g/mol
InChI-Schlüssel: VIGQYLPJWCMABB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methoxyphenyl)propan-2-ylhydrazine is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. This compound is also known as MPHPH and has been studied extensively in recent years for its ability to modulate various physiological and biochemical processes. In

Wirkmechanismus

The mechanism of action of 1-(4-Methoxyphenyl)propan-2-ylhydrazine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its cognitive-enhancing effects. MPHPH has also been shown to modulate the activity of various enzymes and proteins involved in inflammation and cancer growth.
Biochemical and Physiological Effects
1-(4-Methoxyphenyl)propan-2-ylhydrazine has been shown to have various biochemical and physiological effects in animal models. It can enhance cognitive function and memory, reduce inflammation, and inhibit cancer growth. Additionally, MPHPH has been shown to increase the levels of various neurotransmitters in the brain, including dopamine and norepinephrine.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-(4-Methoxyphenyl)propan-2-ylhydrazine in lab experiments is its high purity and yield. Additionally, its ability to modulate various physiological and biochemical processes makes it a versatile compound for studying different medical conditions. However, one limitation of using MPHPH in lab experiments is its potential toxicity, which requires careful handling and monitoring.

Zukünftige Richtungen

There are several future directions for research on 1-(4-Methoxyphenyl)propan-2-ylhydrazine. One area of interest is its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of MPHPH and its effects on various neurotransmitter systems in the brain. Finally, more studies are needed to determine the safety and efficacy of this compound in humans, which could lead to the development of new drugs for treating various medical conditions.

Synthesemethoden

The synthesis method for 1-(4-Methoxyphenyl)propan-2-ylhydrazine involves the reaction of 4-methoxyphenylacetone with hydrazine hydrate in the presence of a reducing agent. This method has been optimized and can produce high yields of MPHPH with a purity of over 95%.

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxyphenyl)propan-2-ylhydrazine has been studied for its potential therapeutic applications in various medical conditions, including neurological disorders, cancer, and inflammation. It has been shown to have anti-inflammatory properties and can inhibit the growth of cancer cells. Additionally, MPHPH has been shown to enhance cognitive function and memory in animal models.

Eigenschaften

CAS-Nummer

1743-42-6

Produktname

1-(4-Methoxyphenyl)propan-2-ylhydrazine

Molekularformel

C10H16N2O

Molekulargewicht

180.25 g/mol

IUPAC-Name

1-(4-methoxyphenyl)propan-2-ylhydrazine

InChI

InChI=1S/C10H16N2O/c1-8(12-11)7-9-3-5-10(13-2)6-4-9/h3-6,8,12H,7,11H2,1-2H3

InChI-Schlüssel

VIGQYLPJWCMABB-UHFFFAOYSA-N

SMILES

CC(CC1=CC=C(C=C1)OC)NN

Kanonische SMILES

CC(CC1=CC=C(C=C1)OC)NN

Synonyme

1-(p-Methoxy-α-methylphenethyl)hydrazine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.